molecular formula C20H20N2O6 B4072703 2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B4072703
M. Wt: 384.4 g/mol
InChI Key: KYCNNXOMFXBVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound that belongs to the class of isoindole derivatives

Properties

IUPAC Name

2,6-bis(oxolan-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c23-17-13-7-15-16(20(26)22(19(15)25)10-12-4-2-6-28-12)8-14(13)18(24)21(17)9-11-3-1-5-27-11/h7-8,11-12H,1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCNNXOMFXBVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method involves the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction. This process forms three new carbon-carbon bonds and two new carbon-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. In organic solar cells, for example, the compound’s structure allows for efficient charge carrier mobility and exciton dissociation, leading to improved power conversion efficiencies . In pharmaceuticals, its mechanism may involve binding to specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can be compared with other isoindole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Reactant of Route 2
Reactant of Route 2
2,6-bis(tetrahydrofuran-2-ylmethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.